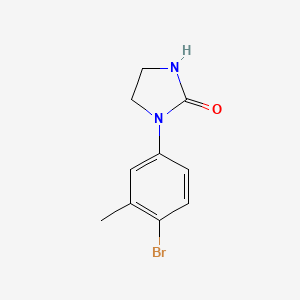

1-(4-Bromo-3-methylphenyl)imidazolidin-2-one

Description

1-(4-Bromo-3-methylphenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 4-bromo-3-methylphenyl group. The bromo and methyl substituents on the phenyl ring are likely to influence electronic, steric, and solubility characteristics, which are critical in medicinal chemistry and coordination chemistry applications .

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIXJVIHDZPJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzylamine with phosgene or triphosgene to form the corresponding isocyanate, which then reacts with ethylenediamine to yield the desired imidazolidinone . Another method involves the cyclization of 4-bromo-3-methylphenylurea with ethylenediamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The imidazolidinone ring can be oxidized to form imidazolidin-2,4-dione or reduced to form imidazolidine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted imidazolidinones depending on the nucleophile used.

Oxidation and Reduction: Products include imidazolidin-2,4-dione and imidazolidine.

Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that derivatives of imidazolidin-2-one compounds, including 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one, exhibit significant biological activities. These compounds have been studied for their potential roles as:

- Cannabinoid Receptor Modulators: Some imidazolidine derivatives have shown affinity for the CB1 cannabinoid receptor, which is implicated in various physiological processes, including pain modulation and appetite regulation. For example, studies have demonstrated that certain derivatives act as inverse agonists at the CB1 receptor, suggesting their potential in treating obesity and related metabolic disorders .

- Anticancer Agents: The structural characteristics of imidazolidinones make them suitable candidates for developing anticancer drugs. Their ability to interact with biological targets involved in cancer cell proliferation is under investigation .

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of complex organic molecules. This compound can be utilized in:

- Synthesis of Pharmaceuticals: The compound can be modified to create derivatives with enhanced pharmacological properties. For instance, researchers are exploring its use in synthesizing compounds with anti-inflammatory and antimicrobial activities.

Case Study 1: Cannabinoid Receptor Modulation

A study published in the Journal of Medicinal Chemistry investigated the binding affinity of various imidazolidine derivatives to the human CB1 receptor. The findings revealed that certain brominated derivatives exhibited promising binding profiles, indicating their potential as therapeutic agents for conditions such as obesity and pain management .

Case Study 2: Anticancer Activity

Research conducted on imidazolidinone derivatives has highlighted their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth, suggesting a pathway for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of the bromine atom and the imidazolidinone ring can facilitate interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

The bromo substituent in 1-(4-Bromo-3-methylphenyl)imidazolidin-2-one may enhance electrophilic reactivity compared to non-halogenated analogs, while the methyl group could improve lipophilicity .

Amino-Substituted Derivatives

Amino groups on the phenyl ring modulate biological activity and coordination properties:

- 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one (CAS 1566273-72-0): Hydroxy groups improve solubility and metal-chelation capacity .

Coordination Chemistry and Metal Complexes

Imidazolidin-2-one derivatives serve as ligands in metal complexes, particularly with copper(II):

Anticancer and Cytotoxic Activity

- 1-(2-Pyridyl)imidazolidin-2-one derivatives : Screened against human tumor cell lines (LCLC-103H, 5637, A-427), with activity linked to pyridine ring electronics .

- Carbazole-containing analogs : Compound 6 (1-(3-(3,6-difluorocarbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one) showed promise as a cryptochrome modulator for metabolic disorders .

Antimicrobial Potential

- 1-(5-Nitrothiazol-2-yl)imidazolidin-2-one : Highlighted for addressing antibiotic resistance due to nitro group redox activity .

Physicochemical Properties

- Solubility: Nitrothiazole and hydroxy-substituted derivatives exhibit lower aqueous solubility compared to amino or methoxy analogs .

- Melting Points : Halogenated derivatives (e.g., bromo, chloro) generally display higher melting points due to increased molecular rigidity .

Biological Activity

1-(4-Bromo-3-methylphenyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound belongs to the imidazolidinone class of compounds, characterized by a five-membered ring structure containing nitrogen. The presence of the bromine and methyl groups on the phenyl ring contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as farnesyltransferase, which is vital in cancer cell proliferation and survival . The structural features that enhance enzyme binding include hydrophobic substituents and specific functional groups.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidinones exhibit antimicrobial properties, potentially acting through disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity | IC50/EC50 | Cell Line/Model | Notes |

|---|---|---|---|---|

| Study 1 | Farnesyltransferase Inhibition | 24 nM (IC50) | NIH 3T3 Cells | Significant phenotypic reversion observed |

| Study 2 | Antimicrobial Activity | N/A | Various Bacterial Strains | Exhibited broad-spectrum activity |

| Study 3 | Cytotoxicity in Cancer Models | EC50: 160 nM | Rat-1 Cells | Inhibited anchorage-independent growth |

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of imidazolidinone derivatives, this compound was evaluated for its ability to inhibit cell growth in various cancer cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives, including this compound. The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections.

Research Findings

Recent research has highlighted several important findings regarding the biological profiles of compounds similar to this compound:

- Pharmacokinetics : Studies indicate that modifications in side chains can significantly enhance bioavailability and metabolic stability, which are crucial for therapeutic applications .

- Synergistic Effects : Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.